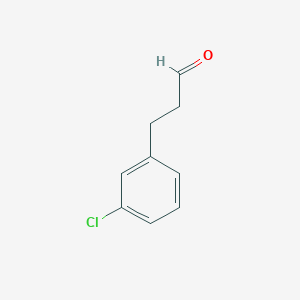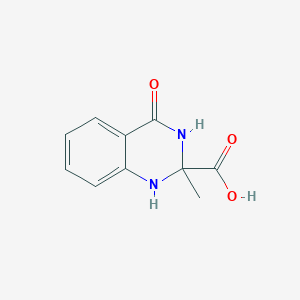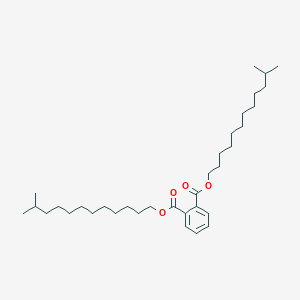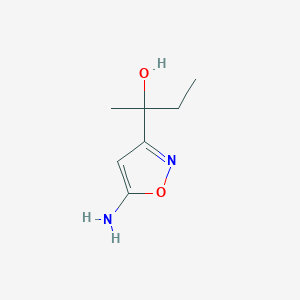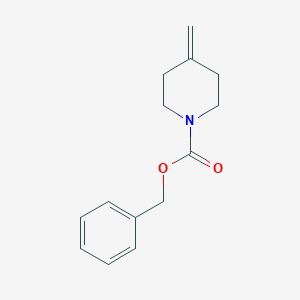
4-亚甲基哌啶-1-甲酸苄酯
概述
描述
Benzyl 4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a methylene group attached to the piperidine ring. This compound is used primarily in research and development within the fields of chemistry and pharmacology.
科学研究应用
Benzyl 4-methylenepiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemicals
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 4-methylenepiperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl 4-methylenepiperidine-1-carboxylate with zinc-copper couple in ether, followed by the addition of trichloroacetyl chloride . The reaction is typically carried out at room temperature for about 2 hours.
Industrial Production Methods
While specific industrial production methods for Benzyl 4-methylenepiperidine-1-carboxylate are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
Benzyl 4-methylenepiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Benzyl 4-methylenepiperidine-1-carboxylate include N-iodosuccinimide, which is used in substitution reactions . The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N-iodosuccinimide can lead to the formation of iodinated derivatives of Benzyl 4-methylenepiperidine-1-carboxylate .
相似化合物的比较
Benzyl 4-methylenepiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but lacks the methylene group.
4-Methylenepiperidine: Lacks the benzyl group.
Piperidine-1-carboxylate: Lacks both the benzyl and methylene groups.
The presence of both the benzyl and methylene groups in Benzyl 4-methylenepiperidine-1-carboxylate makes it unique and potentially more versatile in its applications .
属性
IUPAC Name |
benzyl 4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKVNIQHUASLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573572 | |
| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138163-12-9 | |
| Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
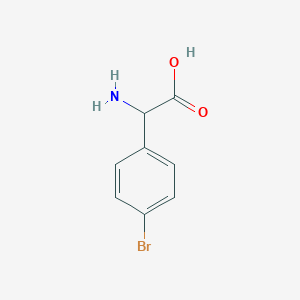

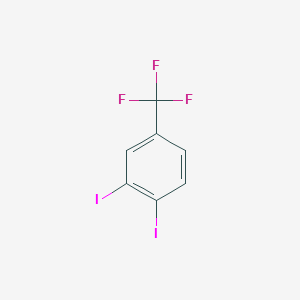
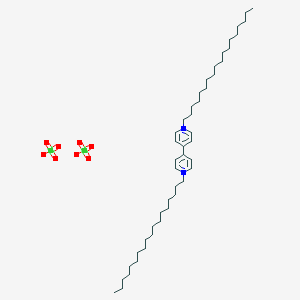
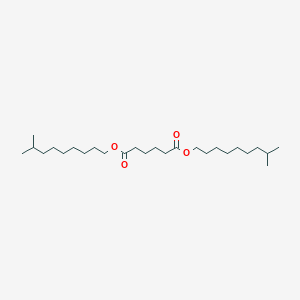

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
